molecular formula C10H12BrNO B12069705 N-(3-bromo-5-methylphenyl)oxetan-3-amine

N-(3-bromo-5-methylphenyl)oxetan-3-amine

Cat. No.: B12069705
M. Wt: 242.11 g/mol
InChI Key: PQJNWJNRHOGYPF-UHFFFAOYSA-N
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Description

N-(3-bromo-5-methylphenyl)oxetan-3-amine is an organic compound that features a bromine atom, a methyl group, and an oxetane ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which can be followed by bromination and methylation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-methylphenyl)oxetan-3-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxetane derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

N-(3-bromo-5-methylphenyl)oxetan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-bromo-5-methylphenyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The bromine and methyl groups can also influence the compound’s reactivity and binding affinity to various targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bromo-5-methylphenyl)oxetan-3-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its chemical reactivity and potential applications. The presence of the oxetane ring also adds to its uniqueness, providing a strained ring system that can undergo various chemical transformations.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

N-(3-bromo-5-methylphenyl)oxetan-3-amine

InChI

InChI=1S/C10H12BrNO/c1-7-2-8(11)4-9(3-7)12-10-5-13-6-10/h2-4,10,12H,5-6H2,1H3

InChI Key

PQJNWJNRHOGYPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC2COC2

Origin of Product

United States

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